Methyl vinhaticoate
CAS No.: 4614-52-2
Cat. No.: VC17120544
Molecular Formula: C21H22O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4614-52-2 |
|---|---|
| Molecular Formula | C21H22O3 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | methyl (4aS,6aS,11aS)-8,9,11b-trimethyl-6a,11a-dihydro-4aH-naphtho[2,1-f][1]benzofuran-4-carboxylate |
| Standard InChI | InChI=1S/C21H22O3/c1-12-13(2)24-19-11-18-14(10-16(12)19)7-8-17-15(20(22)23-4)6-5-9-21(17,18)3/h5-11,14,17-18H,1-4H3/t14-,17+,18+,21?/m0/s1 |
| Standard InChI Key | WGCKZFPSDZZTHX-UXFJYJMNSA-N |
| Isomeric SMILES | CC1=C(OC2=C[C@@H]3[C@@H](C=C[C@H]4C3(C=CC=C4C(=O)OC)C)C=C12)C |
| Canonical SMILES | CC1=C(OC2=CC3C(C=CC4C3(C=CC=C4C(=O)OC)C)C=C12)C |
Introduction
Isolation and Natural Occurrence
Methyl vinhaticoate was first identified in 1953 during phytochemical investigations of Plathymenia reticulata, a tropical hardwood tree native to South America . The compound was isolated alongside flavonoids such as plathymenin and neoplathymenin, which were characterized as tetrahydroxyflavanone and pentahydroxychalkone derivatives, respectively . The extraction process involved partitioning the plant material into polar and non-polar fractions, with methyl vinhaticoate residing in the latter due to its esterified diterpene structure .
The ester moiety enhances the compound’s lipophilicity, facilitating its accumulation in non-polar plant extracts. Acidic hydrolysis of methyl vinhaticoate yields vinhaticoic acid, though the free acid’s stability and biological activity remain unexplored .
Future Directions and Research Needs
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